1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene

Übersicht

Beschreibung

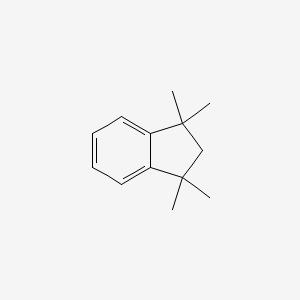

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 It is a derivative of indene, characterized by the presence of four methyl groups attached to the indene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is utilized as an intermediate in organic synthesis. Its unique structure allows it to serve as a building block for more complex organic molecules. Researchers have leveraged its properties to develop new materials and compounds.

Biology

Studies investigating the biological activity of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene suggest potential applications in pharmaceuticals and agrochemicals. Its structural similarity to bioactive molecules enables it to play a role in biological pathways.

Medicine

Research is ongoing into the therapeutic properties of this compound. Notably:

- Anti-inflammatory Effects : Derivatives of this compound have shown promise in reducing inflammation.

- Anticancer Activity : Preliminary studies indicate its potential in cancer therapy by targeting specific pathways involved in tumor growth.

Antitumor Activity

A significant body of research has focused on the antitumor effects of this compound. For instance:

| Study Type | Cell Line | Concentration (µM) | Viability Reduction (%) | Reference |

|---|---|---|---|---|

| In Vitro | MDA-MB-231 | 10 | 55 | |

| In Vivo | MDA-MB-231 Xenograft | 20 mg/kg | Significant reduction |

In vitro studies have demonstrated that treatment with the compound can significantly reduce the viability of breast cancer cells. In vivo models using xenografts have shown reduced tumor sizes compared to controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its therapeutic application:

- Absorption : Favorable absorption characteristics have been noted in preclinical models.

- Metabolism : Initial findings suggest metabolic conversion that may influence efficacy.

- Toxicity : Preliminary assessments indicate that the compound is well tolerated at therapeutic doses in animal models.

Wirkmechanismus

The mechanism of action of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

- 1,1,4,5-Tetramethylindane

- 1,1,4,7-Tetramethylindane

- 1,1,4,6-Tetramethylindane

Comparison: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene is unique due to the specific positioning of its methyl groups, which influences its reactivity and properties

Biologische Aktivität

1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene (C13H18) is an organic compound belonging to the indene family. This compound is characterized by its unique molecular structure featuring four methyl groups attached to the indene core. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry and materials science.

The compound has a molecular weight of 178.29 g/mol and a boiling point of approximately 200 °C. It is soluble in organic solvents such as dichloromethane and benzene, making it suitable for various chemical reactions and applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Anticancer Properties:

Preliminary studies suggest that this compound may exhibit anticancer activity. For instance, derivatives of tetramethyl-indene have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects:

Studies indicate that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

3. Antioxidant Activity:

The antioxidant potential of this compound has been explored in vitro. The compound demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.

The biological effects of this compound are believed to stem from its interaction with various molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation: It might also interact with cellular receptors that regulate signaling pathways associated with cell growth and survival.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability after treatment with the compound. Flow cytometry analysis indicated an increase in apoptotic cells following exposure.

Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Data Tables

| Biological Activity | Observations | References |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cell proliferation | |

| Anti-inflammatory | Reduced paw swelling in arthritis model | |

| Antioxidant | Scavenging of free radicals in vitro |

Comparison with Similar Compounds

To understand its unique properties better, comparisons can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene | C13H17Br | Potential anticancer activity |

| 2-Methyl-1H-indene | C10H10 | Lower antioxidant activity |

Eigenschaften

IUPAC Name |

1,1,3,3-tetramethyl-2H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-12(2)9-13(3,4)11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIWGFMIKABCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C21)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554564 | |

| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4834-33-7 | |

| Record name | 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.